Diethyl (2-oxobutyl)phosphonate
Overview
Description
Diethyl (2-oxobutyl)phosphonate, also known as (2-Oxobutyl)phosphonic acid diethyl ester or Diethyl propanoylmethylphosphonate, is a chemical compound with the linear formula (C2H5O)2PCH2COCH2CH3 . It has a molecular weight of 208.19 .
Molecular Structure Analysis
The molecular structure of Diethyl (2-oxobutyl)phosphonate can be represented by the SMILES string CCOP(=O)(CC(=O)CC)OCC
. This indicates that the molecule consists of a phosphonate group attached to a 2-oxobutyl group via an oxygen atom.
Chemical Reactions Analysis
Diethyl (2-oxobutyl)phosphonate can act as a reactant for the synthesis of various compounds. It can be used in the preparation of oxa (bicyclo)octanone, which is used in preparing cycloheptane annulated furans. It can also be used in the synthesis of anatoxin-a and homoanatoxin via the Wittig reaction. Other compounds that can be synthesized using Diethyl (2-oxobutyl)phosphonate include α-Methylene-β-amino ketones and 2-Amino-5-phosphono- and 2-amino-4-(phosphonomethyl)thiophenes using the Gewald reaction .
Physical And Chemical Properties Analysis
Diethyl (2-oxobutyl)phosphonate has a density of 1.1±0.1 g/cm^3 and a boiling point of 280.5±23.0 °C at 760 mmHg . It has a refractive index of 1.423 and a molar refractivity of 49.5±0.3 cm^3 . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .
Scientific Research Applications
Anticorrosion Properties : Diethyl phosphonate derivatives have been studied for their potential as corrosion inhibitors. For instance, diethyl (phenylamino) methyl phosphonate derivatives have shown effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium, demonstrating potential industrial applications in corrosion prevention (Moumeni et al., 2020).
Phosphonate-Based Corrosion Inhibitors : Another study on α-aminophosphonates, including various diethyl phosphonate compounds, has shown their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, suggesting their utility in industrial pickling processes (Gupta et al., 2017).
Synthesis of Phosphorylated Derivatives : The synthesis of diethyl phosphonate derivatives, such as diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates, has been reported, indicating their potential as intermediates in organic synthesis (Jóźwiak et al., 2014).
Preparation and Use in Synthesis : Diethyl (dichloromethyl)phosphonate, a related compound, has been used in the synthesis of alkynes, showcasing its role in complex organic synthesis processes (Marinetti & Savignac, 2003).
Phosphonate Polymers : Novel phosphonate-containing polymers have been developed, using diethyl phosphonate monomers, for potential applications in materials science (Dolan et al., 2015).
Anticancer Applications : A study on diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate revealed its potential as an anticancer agent, particularly in the treatment of acute promyelocytic leukemia (Mohammadi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-diethoxyphosphorylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVFZDYDHGZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405349 | |
Record name | Diethyl (2-oxobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-oxobutyl)phosphonate | |
CAS RN |
1067-73-8 | |
Record name | Diethyl P-(2-oxobutyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2-oxobutyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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